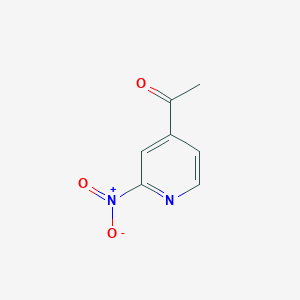
1H-Indole, 3-iodo-7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-iodo-7-methoxy- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The addition of iodine and methoxy groups to the indole structure can enhance its reactivity and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1H-indole, 3-iodo-7-methoxy- typically involves the iodination of 7-methoxyindole. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial production methods for indole derivatives often involve multi-step synthesis routes, starting from commercially available precursors. These methods may include steps like nitration, reduction, and cyclization to form the indole core, followed by functional group modifications to introduce the iodine and methoxy groups .
Análisis De Reacciones Químicas
1H-Indole, 3-iodo-7-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, forming 7-methoxyindole.
Substitution: The iodine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Indole, 3-iodo-7-methoxy- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-indole, 3-iodo-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
1H-Indole, 3-iodo-7-methoxy- can be compared with other indole derivatives, such as:
1H-Indole, 3-bromo-7-methoxy-: Similar in structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
1H-Indole, 3-chloro-7-methoxy-:
1H-Indole, 3-fluoro-7-methoxy-: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
The uniqueness of 1H-indole, 3-iodo-7-methoxy- lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H8INO |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
3-iodo-7-methoxy-1H-indole |
InChI |
InChI=1S/C9H8INO/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-5,11H,1H3 |
Clave InChI |
LISNXFMZVZEIML-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)




![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)
![4-Bromo-6-methylbenzo[d]thiazole](/img/structure/B12095823.png)

![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)



![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)

